1,2-Dibromo-4-fluoro-5-nitrobenzene
Overview
Description
1,2-Dibromo-4-fluoro-5-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is typically found as a white to light-yellow powder or crystals .
Mechanism of Action
Target of Action
Many nitrobenzene derivatives are known to interact with amino acids, often forming dinitrophenyl-amino acids . This suggests that 1,2-Dibromo-4-fluoro-5-nitrobenzene could potentially interact with proteins or enzymes in a similar manner.
Mode of Action
Nitrobenzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the bromination of 4-fluoro-2-nitroaniline followed by diazotization and subsequent bromination .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, drying, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Reduction: Tin(II) chloride in hydrochloric acid is a typical reducing agent for converting the nitro group to an amine.
Nucleophilic Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used to replace the bromine atoms.
Major Products Formed:
Reduction: The major product is 1,2-dibromo-4-fluoro-5-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile used, products such as 1,2-dimethoxy-4-fluoro-5-nitrobenzene can be formed.
Scientific Research Applications
1,2-Dibromo-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of advanced materials, such as polymers and dyes.
Chemical Research: It is employed in studies involving electrophilic aromatic substitution and nucleophilic substitution reactions.
Comparison with Similar Compounds
1,2-Dibromo-4,5-difluorobenzene: This compound has two fluorine atoms instead of one fluorine and one nitro group.
1,4-Dibromo-2-fluoro-5-nitrobenzene: This compound has the bromine atoms in different positions on the benzene ring.
Uniqueness: 1,2-Dibromo-4-fluoro-5-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZUASJNJXPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.